Ggstop
Overview
Description
GGsTop is a selective, irreversible γ-glutamyl transpeptidase (GGT) inhibitor . It displays no inhibitory effects on glutamine amidotransferases or asparagine synthetase . It suppresses oxidative stress by inhibiting GGT activation and prevents ischemia/reperfusion-induced acute kidney injury in rats in vivo .
Synthesis Analysis
Each stereoisomer of GGsTop was synthesized stereoselectively and their inhibitory activity against human GGT was evaluated . The l- and d-configurations of each stereoisomer were determined by a combination of a chiral pool synthesis and chiral HPLC analysis .
Molecular Structure Analysis
Based on a molecular modeling approach, the absolute configuration of the phosphorus atom of the active GGsTop isomers was postulated to be S . The S-isomers inhibited human GGT, while the R-isomers were inactive even at concentrations of 0.1mM .
Chemical Reactions Analysis
GGsTop is a potent, highly selective, and irreversible γ-glutamyl transpeptidase (GGT) inhibitor . With respect to the configuration of the α-carbon atom of the glutamate mimic, the l-isomer was ca. 8-fold more potent than the d-isomer .
Physical And Chemical Properties Analysis
GGsTop is soluble to 20 mM in water and to 50 mM in DMSO . Its molecular weight is 331.26 and its chemical formula is C13H18NO7P .
Scientific Research Applications
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properties
IUPAC Name |
2-amino-4-[[3-(carboxymethyl)phenoxy]-methoxyphosphoryl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO7P/c1-20-22(19,6-5-11(14)13(17)18)21-10-4-2-3-9(7-10)8-12(15)16/h2-4,7,11H,5-6,8,14H2,1H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPDEDRMYYPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCC(C(=O)O)N)OC1=CC=CC(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ggstop |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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